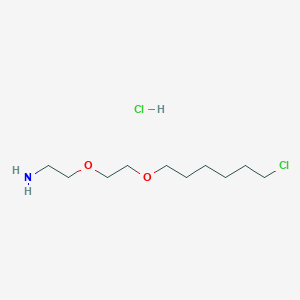

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride is a useful research compound. Its molecular formula is C10H23Cl2NO2 and its molecular weight is 260.20 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride, 95% is 259.1105844 g/mol and the complexity rating of the compound is 104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known to be a peg-based protac linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target within a cell .

Mode of Action

As a PROTAC linker, 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride forms a bridge between the E3 ubiquitin ligase and the target protein . The compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The compound operates within the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By promoting the degradation of specific proteins, it can influence various biochemical pathways depending on the function of the target protein.

Result of Action

The result of the compound’s action is the selective degradation of its target protein . This can lead to various molecular and cellular effects depending on the role of the degraded protein.

準備方法

Industrial Production Methods

化学反応の分析

Types of Reactions

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products[][1].

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride[][1].

Major Products

Substitution: Formation of various substituted amines.

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of reduced amine derivatives[][1].

科学的研究の応用

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride is used in several scientific research fields:

Chemistry: As a building block in organic synthesis and in the development of new chemical entities.

Industry: Used in the production of specialty chemicals and intermediates.

類似化合物との比較

Similar Compounds

- 2-(2-(6-Chlorohexyloxy)ethoxy)ethanol

- 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine

- 2-(2-(6-Chlorohexyloxy)ethoxy)ethoxyacetic acid

Uniqueness

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride is unique due to its specific structure that allows it to act as a versatile building block in organic synthesis and its role as a linker in PROTACs. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its importance .

生物活性

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride, a derivative of ethanamine, has garnered attention for its potential biological activities. This compound, characterized by a multi-ether structure and an amine functional group, is primarily utilized in research settings, particularly in drug design and development. Its unique chemical properties suggest various therapeutic applications, including its role as a linker in Proteolysis-Targeting Chimeras (PROTACs).

- Chemical Formula : C₁₀H₂₂ClNO₂

- Molecular Weight : 223.74 g/mol

- CAS Number : 744203-60-9

- Structure : The compound features a long hydrocarbon chain (6-chlorohexyl) connected through ether linkages, enhancing its solubility and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The amine group facilitates nucleophilic reactions, allowing the compound to engage with enzymes and receptors effectively. This interaction may inhibit certain biochemical pathways, leading to potential therapeutic effects.

Biological Activities

Research indicates that ethanamine derivatives exhibit various biological activities, including:

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of microbial pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Role in PROTACs : As a PEG-based linker, this compound plays a crucial role in the development of PROTACs, which are designed to selectively degrade target proteins using the ubiquitin-proteasome system.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of related ethanamine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting that similar compounds could be explored for antibiotic development.

-

Anti-inflammatory Mechanisms :

- Research on related compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar anti-inflammatory properties.

-

Application in PROTACs :

- A study highlighted the use of this compound as a linker in the synthesis of PROTACs. The findings demonstrated that PROTACs incorporating this linker effectively targeted specific proteins for degradation in cancer cells, showcasing its potential in precision medicine.

Comparative Analysis

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethylamine | C₂H₅NH₂ | Simple primary amine; less complex than ethanamine derivative. |

| Triethylamine | (C₂H₅)₃N | Tertiary amine; lacks ether linkages present in the target compound. |

| 6-Chlorohexanol | C₆H₁₃ClO | Alcohol; serves as a precursor for ether formation but lacks amine functionality. |

| Ethanol | C₂H₅OH | Simple alcohol; does not possess amine or ether functionalities. |

The presence of multiple ether linkages combined with a long hydrocarbon chain makes this compound distinct from these similar compounds, potentially enhancing its solubility and biological activity.

特性

IUPAC Name |

2-[2-(6-chlorohexoxy)ethoxy]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22ClNO2.ClH/c11-5-3-1-2-4-7-13-9-10-14-8-6-12;/h1-10,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGPBUVQAULFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。